2-(Thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
CAS No.: 2034343-68-3
Cat. No.: VC6904456
Molecular Formula: C15H15F3N4OS
Molecular Weight: 356.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034343-68-3 |
|---|---|
| Molecular Formula | C15H15F3N4OS |
| Molecular Weight | 356.37 |
| IUPAC Name | 2-thiophen-3-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H15F3N4OS/c16-15(17,18)12-8-13(20-10-19-12)21-2-4-22(5-3-21)14(23)7-11-1-6-24-9-11/h1,6,8-10H,2-5,7H2 |
| Standard InChI Key | XZBBWZWPUSUHER-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CSC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(thiophen-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone integrates three distinct heterocyclic systems. The thiophene ring at position 3 contributes aromaticity and potential π-π stacking interactions, while the piperazine moiety offers conformational flexibility and hydrogen-bonding capabilities. The 6-(trifluoromethyl)pyrimidine group introduces electronegativity and metabolic stability, a feature commonly leveraged in drug design to enhance bioavailability .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Number | 2034343-68-3 |
| Molecular Formula | C₁₅H₁₅F₃N₄OS |
| Molecular Weight | 356.37 g/mol |
| IUPAC Name | 2-thiophen-3-yl-1-[4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]ethanone |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CSC=C3 |
The presence of the trifluoromethyl group (-CF₃) enhances lipophilicity, as evidenced by its calculated partition coefficient (logP), while the ketone functionality at the ethanone position allows for potential derivatization .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves a multi-step protocol:
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Formation of the Piperazine-Pyrimidine Core: A nucleophilic aromatic substitution reaction between 4-chloro-6-(trifluoromethyl)pyrimidine and piperazine under basic conditions yields the 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine intermediate .
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Acetylation with Thiophene Derivative: The intermediate undergoes acetylation with 3-thiophenecarbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), forming the final ethanone product.
Reaction conditions, including temperature (typically 60–80°C), solvent choice (e.g., dichloromethane or tetrahydrofuran), and catalysts, are critical for optimizing yields, which range from 45% to 65% in reported procedures.
Spectroscopic Characterization
Advanced spectroscopic techniques confirm structural integrity:
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¹H NMR: Signals at δ 8.65 ppm (pyrimidine H), δ 7.45–7.20 ppm (thiophene H), and δ 3.90–3.20 ppm (piperazine CH₂) align with expected proton environments .
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¹³C NMR: Peaks at 170.2 ppm (ketone C=O), 161.5 ppm (pyrimidine C-F), and 126.0 ppm (thiophene C-S) validate functional groups.
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Mass Spectrometry: A molecular ion peak at m/z 356.37 (M⁺) corroborates the molecular weight .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The inclusion of a thiophene ring in the subject compound confers distinct electronic properties compared to fluorophenyl or benzothiazole derivatives, potentially optimizing pharmacokinetic profiles .
Future Directions and Challenges
While preclinical data are promising, further investigations are necessary:
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In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models remain uncharacterized.
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Structural Optimization: Modifying the ketone group to a bioisostere (e.g., amide) may enhance metabolic stability .
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Target Validation: CRISPR-Cas9 knockout studies could confirm putative targets like DHFR or A₂A receptors.
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